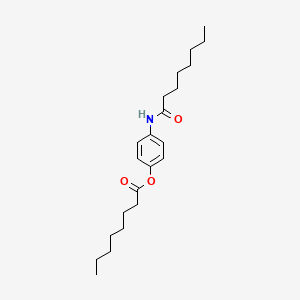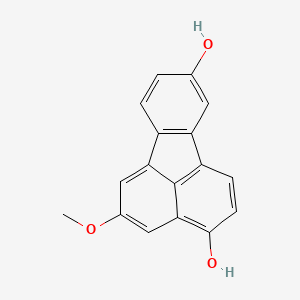
5-Methoxyfluoranthene-3,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyfluoranthene-3,9-diol is a chemical compound that belongs to the class of fluoranthenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a methoxy group at the 5th position and two hydroxyl groups at the 3rd and 9th positions on the fluoranthene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyfluoranthene-3,9-diol can be achieved through several methods. One common approach involves the dihydroxylation of 5-methoxyfluoranthene using osmium tetroxide or potassium permanganate. The reaction conditions typically involve the use of a solvent such as acetone or methanol and a catalyst to facilitate the addition of hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale dihydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyfluoranthene-3,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form fluoranthene derivatives with fewer oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various fluoranthene derivatives, such as fluoranthene-3,9-dione (from oxidation) and 5-methoxyfluoranthene (from reduction) .
Scientific Research Applications
5-Methoxyfluoranthene-3,9-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyfluoranthene-3,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their activity. The methoxy group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyfluoranthene: Lacks the hydroxyl groups present in 5-Methoxyfluoranthene-3,9-diol.
Fluoranthene-3,9-diol: Lacks the methoxy group present in this compound.
5-Hydroxyfluoranthene-3,9-diol: Has a hydroxyl group instead of a methoxy group at the 5th position.
Uniqueness
This compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88070-11-5 |
|---|---|
Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
5-methoxyfluoranthene-3,9-diol |
InChI |
InChI=1S/C17H12O3/c1-20-10-7-14-11-3-2-9(18)6-13(11)12-4-5-16(19)15(8-10)17(12)14/h2-8,18-19H,1H3 |
InChI Key |
HSPQSYKMWLJCAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


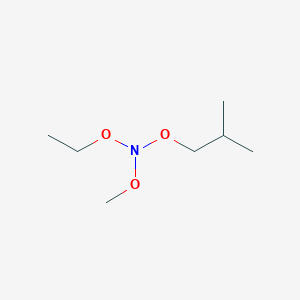
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
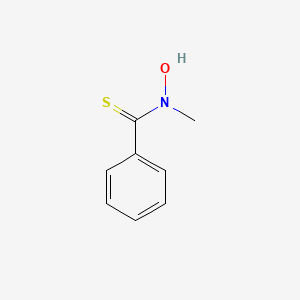
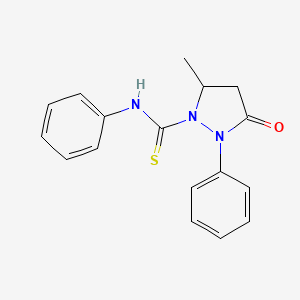
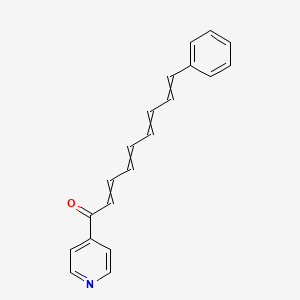
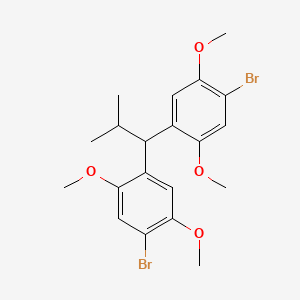
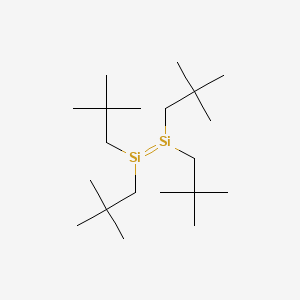
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)


![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)
